Cas no 67470-99-9 (1,4-BENZODIOXIN-6-CARBOXYLIC ACID)

1,4-BENZODIOXIN-6-CARBOXYLIC ACID 化学的及び物理的性質

名前と識別子

-

- 1,4-BENZODIOXIN-6-CARBOXYLIC ACID

- Benzo[b][1,4]dioxine-6-carboxylic acid

- SCHEMBL9309297

- E75650

- 67470-99-9

- Benzo[b][1,4]dioxine-6-carboxylicacid

- 1,4-benzodioxine-6-carboxylic acid

- BS-46760

-

- インチ: InChI=1S/C9H6O4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H,10,11)

- InChIKey: NQERPEZSJJWHGE-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1C(=O)O)OC=CO2

計算された属性

- せいみつぶんしりょう: 178.02660867g/mol

- どういたいしつりょう: 178.02660867g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 55.8Ų

1,4-BENZODIOXIN-6-CARBOXYLIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LI958-10mg |

1,4-BENZODIOXIN-6-CARBOXYLIC ACID |

67470-99-9 | 97+% | 10mg |

391.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LI958-200mg |

1,4-BENZODIOXIN-6-CARBOXYLIC ACID |

67470-99-9 | 97+% | 200mg |

2059.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LI958-50mg |

1,4-BENZODIOXIN-6-CARBOXYLIC ACID |

67470-99-9 | 97+% | 50mg |

823.0CNY | 2021-07-14 | |

| 1PlusChem | 1P01KL9Z-1g |

Benzo[b][1,4]dioxine-6-carboxylicacid |

67470-99-9 | 97% | 1g |

$498.00 | 2024-04-22 | |

| Aaron | AR01KLIB-50mg |

Benzo[b][1,4]dioxine-6-carboxylicacid |

67470-99-9 | 97% | 50mg |

$121.00 | 2025-02-12 | |

| 1PlusChem | 1P01KL9Z-250mg |

Benzo[b][1,4]dioxine-6-carboxylicacid |

67470-99-9 | 97% | 250mg |

$195.00 | 2024-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768535-250mg |

Benzo[b][1,4]dioxine-6-carboxylic acid |

67470-99-9 | 98% | 250mg |

¥1041.00 | 2024-05-04 | |

| Aaron | AR01KLIB-250mg |

Benzo[b][1,4]dioxine-6-carboxylicacid |

67470-99-9 | 97% | 250mg |

$254.00 | 2025-02-12 | |

| Aaron | AR01KLIB-100mg |

Benzo[b][1,4]dioxine-6-carboxylicacid |

67470-99-9 | 97% | 100mg |

$170.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1215745-1g |

benzo[b][1,4]dioxine-6-carboxylic acid |

67470-99-9 | 95% | 1g |

$650 | 2025-02-28 |

1,4-BENZODIOXIN-6-CARBOXYLIC ACID 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

1,4-BENZODIOXIN-6-CARBOXYLIC ACIDに関する追加情報

Introduction to 1,4-BENZODIOXIN-6-CARBOXYLIC ACID (CAS No. 67470-99-9) and Its Emerging Applications in Chemical Biology

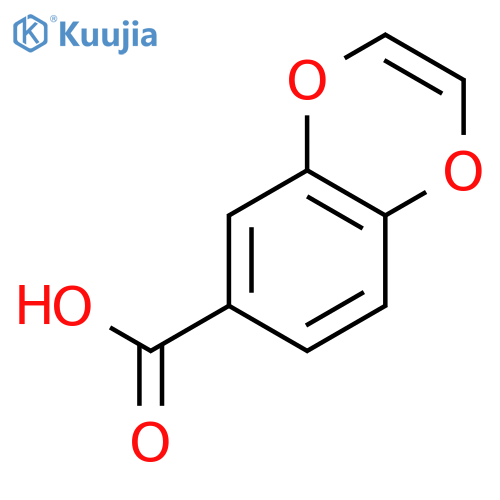

1,4-BENZODIOXIN-6-CARBOXYLIC ACID, identified by the chemical abstracts service number 67470-99-9, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This benzodioxin derivative, characterized by a carboxylic acid functional group at the 6-position, exhibits distinct chemical reactivity and biological potential, making it a valuable scaffold for drug discovery and material science applications.

The molecular structure of 1,4-benzodioxin-6-carboxylic acid consists of a benzene ring fused with two oxygen atoms, forming a dihydroxybiphenyl core, with an additional carboxylic acid moiety attached at the 6-position. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited for various biochemical interactions. The presence of both hydroxyl and carboxylic acid groups allows for multiple points of functionalization, enabling the synthesis of complex derivatives with tailored biological activities.

In recent years, 1,4-benzodioxin-6-carboxylic acid has been extensively studied for its pharmacological properties. Researchers have explored its potential as a precursor in the synthesis of bioactive molecules targeting neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with specific neurotransmitter receptors, offering insights into the development of novel therapeutics for conditions such as depression and anxiety. The benzodioxin scaffold is particularly noteworthy due to its structural similarity to certain natural products known for their psychoactive effects.

The carboxylic acid group in 1,4-benzodioxin-6-carboxylic acid serves as a crucial site for further chemical modification. This functionality allows for the introduction of various pharmacophores through esterification, amidation, or coupling reactions, expanding the compound’s utility in medicinal chemistry. For instance, researchers have synthesized amides and esters derived from this scaffold, which exhibit enhanced solubility and bioavailability compared to the parent compound. Such modifications are essential for improving drug-like properties and optimizing pharmacokinetic profiles.

Advances in computational chemistry have further facilitated the exploration of 1,4-benzodioxin-6-carboxylic acid derivatives. Molecular docking studies have identified potential binding interactions between this compound and target proteins involved in inflammation and cancer pathways. These findings highlight its potential as an anti-inflammatory agent and a candidate for anticancer drug development. The ability to predictively model molecular interactions has accelerated the discovery process, allowing researchers to design more effective derivatives with minimal experimental screening.

Material science applications of 1,4-benzodioxin-6-carboxylic acid are also emerging as a promising area of research. The compound’s aromatic structure and functional groups make it suitable for use in organic electronics and polymer chemistry. For example, it has been incorporated into conductive polymers that exhibit high charge transport properties. These materials are being explored for use in flexible electronics, solar cells, and sensors, where lightweight and efficient charge carriers are essential.

The synthesis of 1,4-benzodioxin-6-carboxylic acid can be achieved through multiple pathways, including oxidative cleavage of dihydroxybiphenyl precursors or cyclization reactions involving appropriately substituted aromatic compounds. Modern synthetic methodologies have improved yield and purity standards, making large-scale production more feasible. Catalytic processes have been particularly effective in streamlining these reactions while minimizing byproduct formation.

In conclusion,1,4-benzodioxin-6-carboxylic acid (CAS No. 67470-99-9) represents a versatile compound with broad applications in chemical biology and material science. Its unique structural features enable diverse functionalization strategies, making it a valuable building block for drug discovery and advanced materials. As research continues to uncover new biological activities and synthetic possibilities,1,4-benzodioxin-6-carboxylic acid is poised to play an increasingly significant role in addressing challenges across multiple scientific disciplines.

67470-99-9 (1,4-BENZODIOXIN-6-CARBOXYLIC ACID) 関連製品

- 211738-66-8(methyl 4-bromo-1-methyl-pyrazole-3-carboxylate)

- 499114-53-3(2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid)

- 1095218-67-9(tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate)

- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)

- 1429417-94-6(3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine)

- 1568401-62-6(3-(1S)-1-aminoethyl-1lambda6-thiolane-1,1-dione)

- 1805971-19-0(Ethyl 2-chloro-5-cyano-3-(difluoromethyl)pyridine-4-acetate)

- 1825500-97-7(N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide)

- 882073-22-5(1-(4-Chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-propanone)

- 1248448-55-6(1-(Thiophen-3-yl)ethane-1-thiol)